7-Methylpyrido(3,4-c)psoralen
説明
Structure
3D Structure
特性
CAS番号 |
85878-63-3 |
|---|---|
分子式 |
C15H9NO3 |
分子量 |
251.24 g/mol |
IUPAC名 |
11-methyl-9,13-dioxa-5-azatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2(7),3,5,11,14,16-heptaen-8-one |
InChI |
InChI=1S/C15H9NO3/c1-8-13-9(3-5-18-13)6-11-10-2-4-16-7-12(10)15(17)19-14(8)11/h2-7H,1H3 |
InChIキー |
HUAHUHGFYQDAJK-UHFFFAOYSA-N |
SMILES |
CC1=C2C(=CC3=C1OC(=O)C4=C3C=CN=C4)C=CO2 |
正規SMILES |
CC1=C2C(=CC3=C1OC(=O)C4=C3C=CN=C4)C=CO2 |
他のCAS番号 |
85878-63-3 |
同義語 |
7-methylpyrido(3,4-c)psoralen 7-methylpyridopsoralen 7-MPP MePyPs PMPSL pyrido(3,4-c)-7-methylpsoralen |
製品の起源 |
United States |
Ii. Synthetic Methodologies and Chemical Modifications of 7 Methylpyrido 3,4 C Psoralen
Established Synthetic Routes for 7-Methylpyrido(3,4-c)psoralen
The synthesis of this compound and its parent compound, pyrido(3,4-c)psoralen (B1196472), was pioneered by researchers including E. Bisagni, J. Moron, and their collaborators. nih.govgoogle.com These routes are typically multi-step sequences that construct the fused ring system from simpler precursors.
The general approach to synthesizing pyridopsoralens involves the construction of the furanocoumarin system onto a pre-formed pyridine (B92270) ring. While the exact, detailed industrial synthesis of this compound is often proprietary, the academic synthesis can be outlined based on established heterocyclic chemistry principles and related syntheses described in patents and literature. google.commdpi.com
A plausible synthetic pathway would begin with a substituted pyridine precursor, which is then elaborated to form the coumarin (B35378) (2H-chromen-2-one) portion of the molecule. This is often followed by the construction of the furan (B31954) ring to complete the psoralen (B192213) core structure. For instance, a common method for forming the furan ring on a coumarin intermediate is the Pechmann condensation followed by subsequent cyclization steps. Alternative strategies might involve the synthesis of a benzofuran (B130515) derivative first, followed by the annulation of the pyridinone ring.
| Reaction Step (Analogous Psoralen Syntheses) | Reagents/Conditions | Reported Yield | Reference |
| Chloromethylation of Trioxsalen | Chloromethyl-methyl ether, Acetic Acid | 62.5% | google.com |
| Hydrolysis of 4'-chloromethyl-4,5',8-trimethylpsoralen | Reflux in Water | 50.5% | google.com |
| Methoxylation of 4'-chloromethyl-4,5',8-trimethylpsoralen | Reflux in Methanol | 97.2% | google.com |
| Phthalimidomethylation | Potassium phthalimide, DMF, 100°C | 79.3% | google.com |
| Cyclization/Reduction/Aromatization (8-MOP Synthesis) | Acetone, Na2CO3, NaBH4 | ~80% | google.com |
This table presents yields for synthetic steps on related psoralen compounds to illustrate the general efficiency of these reactions.
Derivatization Strategies for Structural Modification
The core structure of this compound has been chemically modified to produce analogues for probing biological activity and mechanisms. These strategies involve either altering the substitution pattern or creating isomers.
Structure-activity relationship (SAR) studies are fundamental to understanding how a molecule's chemical form relates to its biological function. For pyridopsoralens, analogues have been synthesized to investigate the impact of the pyridine nitrogen's position and other substituents. A key example is the synthesis of 7-Methyl-pyrido[4,3-c]psoralen, an isomer of the title compound. researchgate.net Comparing the biological activities of these two isomers helps to elucidate the importance of the nitrogen atom's placement within the heterocyclic system for activities such as DNA photobinding. researchgate.net Other psoralen derivatives have been synthesized with various functional groups, such as aminomethyl or hydroxymethyl groups, typically at the 4' or 5' positions, to create new molecules with potentially enhanced properties like aqueous solubility or DNA binding affinity. google.com
| Analogue/Derivative | Synthetic Modification | Purpose of Synthesis | Reference |
| 7-Methyl-pyrido[4,3-c]psoralen | Isomeric placement of pyridine ring | SAR study on nitrogen position | researchgate.net |
| 4'-Hydroxymethyl-4,5',8-trimethylpsoralen | Substitution at 4' position | SAR, solubility modification | google.com |
| 4'-Aminomethyl-4,5',8-trimethylpsoralen | Substitution at 4' position | SAR, DNA binding modification | google.com |
| Pyrido(3,4-c)psoralen | Demethylated parent compound | SAR, baseline comparison | nih.govresearchgate.net |
The very design of this compound is a prime example of using a modifying substituent as a mechanistic probe. nsf.gov Bifunctional psoralens can form two types of covalent bonds with DNA upon UVA irradiation: furan-side monoadducts and, upon absorption of a second photon, interstrand cross-links. To isolate and study the biological effects of monoadducts alone, this compound was specifically designed to be a monofunctional agent. nih.govresearchgate.net
The fusion of the pyridine ring across the 3,4-double bond of the pyrone moiety effectively blocks this site from participating in photocycloaddition reactions with DNA pyrimidine (B1678525) bases. nsf.gov Consequently, the molecule can only form furan-side monoadducts. This chemical modification allows researchers to use this compound as a tool to dissect the specific cellular responses to monoadducts, distinct from the more complex damage induced by cross-links.
Radiosynthesis for Tracing and Quantitative Studies
To perform quantitative studies of a drug's distribution, metabolism, and interaction with biological targets like DNA, it is often necessary to use a radiolabeled version of the compound. moravek.com The synthesis of radiolabeled this compound has been crucial for determining its DNA photobinding capacity with high sensitivity. researchgate.net
Tritiated ([³H]) this compound has been used in biological experiments. researchgate.net A general and established method for preparing tritiated psoralen derivatives involves a hydrogen-tritium exchange reaction. google.com This can be achieved by refluxing the parent psoralen compound with tritiated water (³H₂O), often for an extended period, to allow for the exchange of hydrogen atoms on the aromatic rings with tritium (B154650). google.com The resulting radiolabeled compound can then be purified and used in tracer studies, where its presence and quantity can be measured by detecting its radioactive decay using techniques like scintillation counting. moravek.com This allows for precise quantification of DNA adduct formation and the study of their repair kinetics within cells. researchgate.net
Preparation of Tritiated Derivatives for Photobinding Quantification
The quantification of a compound's binding affinity to biological macromolecules such as DNA is a cornerstone of molecular biology and pharmacology. For photosensitive compounds like this compound, understanding the extent of covalent photobinding to DNA upon irradiation is crucial for elucidating its mechanism of action. The use of radiolabeled derivatives, particularly tritiated compounds, offers a highly sensitive and direct method for this purpose. Tritium (³H) is a beta-emitting isotope of hydrogen that can be incorporated into a molecule, allowing its presence and quantity to be tracked and measured using techniques like liquid scintillation counting. google.comspiedigitallibrary.org
A general methodology for the preparation of tritiated psoralen derivatives involves an exchange reaction. google.com In this process, the parent psoralen compound, such as trioxsalen, is refluxed with tritiated water (T₂O), leading to the exchange of hydrogen atoms on the psoralen molecule with tritium atoms. google.com The resulting tritiated psoralen can then be recovered and used as a precursor in subsequent synthetic steps to produce the desired derivative, in this case, this compound. google.com This method allows for the creation of a radiolabeled version of the target compound that is chemically identical to the non-labeled version, ensuring that its biological and photochemical behavior remains unchanged while enabling precise quantification.
Research utilizing tritiated 7-methylpyrido[3,4-c]psoralen ([³H]MePyPs) has provided detailed quantitative insights into its DNA photobinding efficiency. In a key study involving cultured normal human fibroblasts, the photobinding capacity of [³H]MePyPs was determined and compared with the well-known bifunctional psoralen, 8-methoxypsoralen (8-MOP). researchgate.net When cells were treated with the compounds at a concentration of 10⁻⁶ M and irradiated with 365-nm UV-A light, this compound demonstrated a significantly higher photobinding efficiency. researchgate.net
The findings revealed that for this compound, one molecule was covalently bound for every 7.5 x 10⁴ DNA base pairs per kilojoule per square meter (kJ·m⁻²) of UV-A radiation. researchgate.net In contrast, 8-methoxypsoralen required a much higher radiation dose to achieve a similar level of binding, with one molecule fixed per 8.1 x 10⁵ base pairs for the same energy dose. researchgate.net This indicates that this compound is approximately 11 times more efficient at photobinding to DNA under these conditions than 8-MOP. researchgate.net
Further studies in the yeast Saccharomyces cerevisiae also confirmed the high DNA-photobinding capacity of radioactively labeled this compound. When compared with other furocoumarins, its ability to bind to DNA was the highest, followed in decreasing order by 5-methoxypsoralen (5-MOP), 3-carbethoxypsoralen (B1662702) (3-CPs), and 8-methoxypsoralen (8-MOP). researchgate.net The analysis of the DNA after photoaddition and enzymatic hydrolysis revealed the formation of two principal diastereoisomers of the MePyPs-thymidine adduct. nih.gov
The quantitative data derived from these photobinding experiments are summarized in the table below.
Table 1: Comparative DNA Photobinding Efficiency of Psoralen Derivatives
| Compound | System | Concentration (M) | Photobinding Efficiency (Adducts per base pair per kJ·m⁻²) | Relative Efficiency vs. 8-MOP |
| This compound | Human Fibroblasts | 10⁻⁶ | 1 per 7.5 x 10⁴ | ~11x higher |
| 8-Methoxypsoralen (8-MOP) | Human Fibroblasts | 10⁻⁶ | 1 per 8.1 x 10⁵ | 1x (Reference) |
Data sourced from a study by Nocentini (1986) as cited in multiple sources. spiedigitallibrary.orgresearchgate.net
Iii. Photophysical Characteristics and Excited State Dynamics
Absorption and Emission Spectroscopy Pertinent to Photoreactivity
The initial step in any photochemical reaction is the absorption of a photon, which elevates the molecule to an electronically excited state. The efficiency and nature of this absorption, along with the subsequent de-excitation pathways, including fluorescence, are critical to understanding the photoreactivity of 7-Methylpyrido(3,4-c)psoralen.
This compound exhibits a characteristic absorption spectrum in the UVA region, with a maximum absorption peak (λmax) at approximately 330 nm. researchgate.net This property is fundamental to its function as a photosensitizer, as it allows the molecule to be activated by UVA radiation, which can penetrate biological tissues. The absorption of a UVA photon transitions the molecule from its ground state (S₀) to an excited singlet state (S₁).
This initial excitation is the prerequisite for its photoreactivity, primarily its ability to form covalent bonds with biological macromolecules like DNA. researchgate.net As a monofunctional furocoumarin, the fused pyridine (B92270) ring on the pyrone moiety of this compound directs its photoreactivity. nsf.gov Upon UVA activation, it preferentially undergoes a [2+2] cycloaddition reaction between its 4',5'-furan ethylenic bond and the 5,6-double bond of pyrimidine (B1678525) bases in DNA, particularly thymidine (B127349). nsf.govnih.gov This results in the formation of furan-side monoadducts. nsf.gov The high DNA photobinding capacity of this compound is a direct consequence of its efficient UVA absorption and subsequent excited state reactivity. researchgate.netresearchgate.net
| Compound | UVA Absorption Maximum (λmax) | Primary Photoreaction Type |
|---|---|---|
| This compound | 330 nm researchgate.net | [2+2] Cycloaddition to pyrimidine bases (Monoadduct formation) nsf.gov |
Following excitation, a molecule can return to its ground state by emitting a photon, a process known as fluorescence. Fluorescence studies of this compound have been instrumental in characterizing its interactions with DNA. Research has shown that the photobinding of this compound to DNA results in the formation of monoadducts, and this interaction can be monitored through changes in fluorescence signals. researchgate.net The formation of a non-covalent complex (intercalation) between the psoralen (B192213) derivative and the DNA helix in the dark precedes the photoreaction and can also influence its photophysical properties. researchgate.net The covalent photoaddition to DNA, specifically the formation of monoadducts involving the 4',5' double bond, has been confirmed through fluorescence studies. researchgate.net
Triplet State Dynamics and Energy Transfer Mechanisms
While some excited molecules relax via fluorescence, others can undergo a spin conversion to a more stable, longer-lived triplet state (T₁). This process, known as intersystem crossing, is crucial for many photosensitization reactions.
The lowest excited triplet state of this compound has been investigated using techniques such as laser flash photolysis. researchgate.net This transient species is a key intermediate in the photochemical pathways of the molecule. The triplet state is sufficiently long-lived to interact with other molecules, including molecular oxygen or biological substrates like DNA bases. researchgate.netrsc.org The energy of this triplet state is a critical factor determining its potential to engage in energy transfer reactions, such as the sensitization of singlet oxygen or direct photoreactions with DNA. rsc.org
Intersystem crossing (ISC) is the process by which the initially formed excited singlet state (S₁) converts to the triplet state (T₁). The efficiency of this process is given by the triplet quantum yield (ΦT). For this compound, studies have indicated a low triplet yield. researchgate.net
The triplet state can transfer its energy to ground-state molecular oxygen (³O₂), generating the highly reactive singlet oxygen (¹O₂), a key species in Type II photodynamic reactions. The efficiency of this process is measured by the singlet oxygen quantum yield (ΦΔ). Research has consistently shown that this compound is a poor generator of singlet oxygen. researchgate.net The low triplet yield directly contributes to the low efficiency of singlet oxygen generation. researchgate.net This finding is significant as it suggests that the photobiological effects of this compound are not primarily mediated by photodynamic (oxygen-dependent) mechanisms but rather by Type I mechanisms involving direct photoaddition to DNA. researchgate.net
| Compound | Triplet Quantum Yield (ΦT) | Singlet Oxygen Quantum Yield (ΦΔ) | Primary Photobiological Mechanism |
|---|---|---|---|
| This compound | Low researchgate.net | Low researchgate.net | Type I (Photoaddition to DNA) researchgate.net |
Photostability and Photodegradation Kinetics
Photostability refers to a molecule's resistance to degradation upon exposure to light. A photosensitizer must be sufficiently stable to undergo the desired photoreaction without being rapidly destroyed. The photostability of this compound has been reported to be comparable to that of 8-methoxypsoralen (8-MOP), a well-characterized and widely used psoralen derivative. researchgate.net This suggests that it maintains its structural integrity long enough under UVA irradiation to effectively intercalate into and photoreact with DNA. The kinetics of its photodegradation are influenced by its molecular environment; for instance, intercalation within the DNA helix can offer a degree of protection and influence its reactive lifetime.
Photostability Profiles under Relevant Irradiation Conditions
The photostability of a photosensitizing agent is a critical parameter, as it determines the duration and efficiency of its photoinduced effects. Research has indicated that the photostability of this compound is comparable to that of the well-characterized psoralen derivative, 8-methoxypsoralen (8-MOP). nih.govresearchgate.net This suggests a relatively high degree of stability under UVA irradiation, allowing for sustained photoreactivity.
While specific quantitative data such as photodegradation quantum yields or detailed kinetic profiles under various solvent conditions are not extensively available in the current body of research, the consistent comparison with 8-MOP provides a qualitative benchmark for its stability. The UVA maximum absorption for this compound lies at 330 nm, which is within the range of UVA radiation used in photochemotherapy. nih.govresearchgate.net The stability of the compound under these conditions is a key factor in its ability to participate in the photoinduced reactions detailed in the following section.
It is important to note that the majority of studies on the photostability and photoreactivity of this compound have been conducted in the presence of biological substrates, particularly DNA. Therefore, the photostability profile is intrinsically linked to its interaction with these molecules.
Identification of Photodegradation Products
The photodegradation of this compound, particularly in the presence of DNA and under UVA irradiation, leads to the formation of several distinct photoproducts. These products are primarily the result of covalent photoadditions to nucleic acid bases and photosensitized reactions.
Upon UVA irradiation, this compound, which was designed as a monofunctional psoralen, primarily forms monoadducts with DNA. nih.govresearchgate.net This is a key characteristic, as the formation of bifunctional cross-links is often associated with higher levels of mutagenicity. The primary sites of photoaddition are the pyrimidine bases of DNA, with a notable specificity for thymine (B56734).
Detailed analysis using techniques such as high-performance liquid chromatography (HPLC) after enzymatic hydrolysis of DNA has allowed for the characterization of the main photodegradation products. nih.gov Two principal diastereoisomers of furan-side monoadducts to thymidine have been identified and characterized. nih.gov
In addition to the direct photoaddition products, this compound has been shown to act as a photosensitizer, inducing the formation of other DNA lesions. One significant finding is the photosensitized formation of cyclobutane (B1203170) thymine dimers. nih.govosti.gov This reaction, which is more commonly associated with direct UVC irradiation, occurs upon UVA irradiation in the presence of this compound. The yield of the cis-syn isomer of cyclobutadithymine (B1594770) is estimated to be about one-fifth of the total yield of the furan-side pyridopsoralen-thymine photoadducts. nih.govosti.gov
Furthermore, studies have also identified the formation of the 5,6-dihydro-5-(α-thymidylyl)thymidine, also known as the "spore" photoproduct, as another outcome of the photosensitizing action of this compound on thymidine in the dry state. nih.govosti.gov
Interestingly, despite being designed as a monofunctional agent, one study has reported that this compound can also sensitize the formation of interstrand cross-links in pBR322 DNA, which represents another pathway for its photodegradation and interaction with DNA. nih.gov
The identified photodegradation products of this compound in the presence of DNA are summarized in the table below.
| Photodegradation Product | Context of Formation | Analytical Method(s) |
| Furan-side monoadducts to thymidine (two diastereoisomers) | UVA irradiation in the presence of DNA | High-Performance Liquid Chromatography (HPLC) |
| Cyclobutane thymine dimers (cis-syn isomer) | Photosensitized reaction upon UVA irradiation in the presence of DNA | DNA sequencing methodology |
| 5,6-dihydro-5-(α-thymidylyl)thymidine ("spore" photoproduct) | Photosensitized reaction with thymidine in the dry state upon UVA irradiation | Not specified in detail in the search results |
| Interstrand cross-links | Photosensitized reaction in pBR322 DNA | Not specified in detail in the search results |
Iv. Molecular Interactions with Nucleic Acids and Biomolecules
Non-Covalent Binding Mechanisms with DNA
Prior to any photochemical reaction, MePyPs engages in non-covalent binding with the DNA double helix. This initial association is a prerequisite for the subsequent light-induced covalent modifications. The primary mode of this non-covalent interaction is intercalation, where the planar psoralen (B192213) molecule inserts itself between the base pairs of the DNA. google.comwikipedia.org
Intercalation Geometry and Preferred Binding Motifs
Molecular mechanics calculations have provided insights into the geometry of MePyPs intercalation. nih.govnih.gov These studies suggest that the planar MePyPs molecule positions itself orthogonally to the DNA helix axis, maximizing stacking interactions between its furan (B31954) ring and the adjacent DNA bases. nih.gov The presence of the methyl and pyridyl groups influences its specific positioning within the intercalation site, often leading to an asymmetrical orientation within the major or minor groove. nih.gov
The intercalation of MePyPs is not random and exhibits a preference for certain DNA sequences. While psoralens generally favor thymine-containing sites, the specific flanking sequences can influence binding affinity. wikipedia.orgresearchgate.net The geometry of the intercalated complex is crucial as it predetermines the potential for subsequent photochemical reactions. nih.gov For MePyPs, the intercalated geometry favorably positions the furan ring relative to adjacent thymine (B56734) bases, foreshadowing the formation of furan-side monoadducts. nih.gov
| Parameter | Description | Key Findings for 7-Methylpyrido(3,4-c)psoralen |
|---|---|---|
| Intercalation Geometry | The spatial arrangement of the MePyPs molecule when inserted between DNA base pairs. | - Planar molecule orients perpendicular to the DNA helix axis.
|
| Preferred Binding Motifs | Specific DNA sequences where MePyPs is more likely to intercalate. | - Generally prefers thymine-containing sites. wikipedia.org |
| Stacking Interactions | Non-covalent interactions between the aromatic rings of MePyPs and the DNA bases. | - Maximized between the furan ring of MePyPs and adjacent bases. nih.gov |
Kinetics and Thermodynamics of DNA Complex Formation
The formation of the non-covalent MePyPs-DNA complex is a dynamic equilibrium characterized by its kinetics (rates of association and dissociation) and thermodynamics (the energy changes associated with binding). While specific kinetic and thermodynamic data for this compound are not extensively detailed in the provided search results, general principles of psoralen-DNA interactions apply. The dissociation constant (Kd), a measure of binding affinity, is a key thermodynamic parameter. A lower Kd indicates a stronger binding affinity, meaning a greater number of psoralen molecules will occupy potential binding sites at any given time. google.com The kinetics of this interaction are crucial, as the lifetime of the intercalated state must be sufficient to allow for the absorption of a photon and subsequent photochemical reaction.
Photochemical Adduct Formation with Nucleic Acids
Upon exposure to long-wave ultraviolet light (UVA), the intercalated MePyPs molecule can form covalent bonds with the pyrimidine (B1678525) bases of DNA. wikipedia.orgmdpi.com This photochemical reaction is the basis for the compound's biological effects.
Formation of Furan-Side Monoadducts with Pyrimidine Bases
Due to the fused pyridine (B92270) ring, this compound is considered a monofunctional psoralen. nsf.govresearchgate.net This means it primarily forms monoadducts, reacting through its photoreactive 4',5'-furan ethylenic bond with a pyrimidine base on one strand of the DNA. nsf.gov The pyrone ring is not photoreactive in this derivative. nsf.gov This is in contrast to bifunctional psoralens which can form both monoadducts and interstrand cross-links. researchgate.net
The photocycloaddition of MePyPs shows a strong preference for thymine bases over cytosine. nsf.govnih.gov The formation of furan-side monoadducts with thymidine (B127349) has been well-characterized. nsf.govnih.gov While adducts with 2'-deoxycytidine (B1670253) can form, they represent a much smaller fraction of the total pyrimidine adducts, suggesting that MePyPs preferentially intercalates at AT-rich sequences. nsf.gov
The cycloaddition reaction between the furan ring of MePyPs and the 5,6-double bond of a thymine base can result in the formation of different stereoisomers. For this compound, two major diastereoisomers of the furan-side monoadduct to thymidine have been identified and characterized following enzymatic hydrolysis of DNA. nih.govnih.gov These have been determined to have a cis-syn stereochemistry. nih.gov Interestingly, studies have shown that these two diastereoisomers may be recognized and repaired differently by cellular enzymatic systems, with one isomer being repaired more efficiently than the other. nih.gov
| Adduct Type | Pyrimidine Base Specificity | Key Stereochemical Features |
|---|---|---|
| Furan-Side Monoadducts | Primarily forms with thymine. nsf.govnih.gov Minor adduct formation with cytosine. nsf.gov | - Forms two major diastereoisomers with thymidine. nih.govnih.gov |
Formation of Pyrone-Side Adducts (if applicable, noting its designed monofunctional nature)
This compound (MePyPs) is structurally designed as a monofunctional furocoumarin. nih.govnsf.gov In typical bifunctional psoralens, both the 3,4-pyrone and the 4',5'-furan double bonds are photoreactive sites, allowing for the formation of both pyrone-side and furan-side adducts with pyrimidine bases in DNA. researchgate.net However, in MePyPs, the pyrone double bond is incorporated into a fused pyridine ring. nih.govnsf.gov This structural modification effectively renders the pyrone moiety incapable of participating in [2+2] photocycloaddition reactions with DNA components. nih.govnih.gov Consequently, MePyPs is only able to react with pyrimidine bases through its photoreactive 4',5'-furan ethylenic bond, precluding the formation of pyrone-side adducts. nsf.gov Molecular mechanics calculations support this, indicating that the geometry of intercalated MePyPs favors the formation of furan-side monoadducts. nih.gov
Interstrand Crosslink Formation Mechanisms and Efficiency
While designed to be a monofunctional agent forming only monoadducts, research has demonstrated that this compound can, in fact, induce interstrand crosslinks (ICLs) in DNA. nih.gov ICLs are highly cytotoxic lesions that covalently link the two opposing strands of DNA, preventing essential processes like replication and transcription. amegroups.cnamegroups.org The ability of MePyPs to facilitate this type of damage was an unexpected finding that contradicted its intended monofunctional behavior. nih.gov In addition to crosslinking, MePyPs has also been shown to photosensitize the formation of pyrimidine dimers in DNA, although the yield of these dimers is significantly lower (approximately 5-10%) than that of MePyPs-DNA monoadducts in mammalian cells. nih.gov
The photobiological activity of psoralen derivatives is closely linked to their ability to form monoadducts versus a combination of monoadducts and interstrand crosslinks.
Bifunctional Psoralens: Compounds like 8-methoxypsoralen (8-MOP) and 5-methoxypsoralen (5-MOP) possess two photoreactive sites and can form both monoadducts and ICLs upon UVA irradiation. researchgate.net The formation of ICLs by these agents is considered a major contributor to their high genotoxicity. researchgate.net
Monofunctional Psoralens: Derivatives such as 3-carbethoxypsoralen (B1662702) (3-CPs) and MePyPs are designed to have only one active photoreactive site (the furan ring), primarily forming monoadducts. nsf.gov
| Compound | Functional Type | Primary Lesion(s) | Relative DNA Photobinding Capacity (Yeast) researchgate.netresearchgate.net | Relative Genotoxicity (Yeast) researchgate.net |
|---|---|---|---|---|
| This compound (MePyPs) | Primarily Monofunctional | Furan-side Monoadducts, some ICLs nih.govnsf.gov | Highest | Lower than bifunctional agents |
| 5-Methoxypsoralen (5-MOP) | Bifunctional | Monoadducts and ICLs | High | Higher than monofunctional agents |
| 3-Carbethoxypsoralen (3-CPs) | Monofunctional | Furan-side Monoadducts | Moderate | Lower than bifunctional agents |
| 8-Methoxypsoralen (8-MOP) | Bifunctional | Monoadducts and ICLs | Lowest of this group | Higher than monofunctional agents |
Direct evidence for the crosslinking ability of this compound comes from studies using pBR322 plasmid DNA. Research has explicitly proven that upon photoactivation, MePyPs can sensitize the formation of interstrand crosslinks within the plasmid DNA. nih.gov This demonstrates that its capacity to form ICLs is not limited to cellular environments and can be observed in isolated nucleic acid systems. The same study also revealed that MePyPs photosensitizes double-strand cleavage reactions in the pBR322 plasmid with a notable degree of site selectivity. nih.gov
Photoaddition to the Sugar Moiety of Nucleosides (e.g., 2-Deoxyadenosine)
Beyond the well-documented cycloaddition reactions to pyrimidine bases, this compound has been shown to engage in alternative photochemical reactions with DNA components. Specifically, researchers have successfully isolated and characterized two distinct furan-side photoadducts of MePyPs to the sugar moiety of 2-deoxyadenosine. acs.orgacs.orgresearchgate.net This finding indicates that the photoreactivity of MePyPs is not exclusively directed at the bases of nucleic acids but can also involve the deoxyribose backbone, adding another layer of complexity to its molecular interactions with DNA.
Site Selectivity in DNA Photobinding
Identification of Preferred Interaction Sites on Plasmid DNA (e.g., pBR322)
Investigations into the interaction between this compound and double-stranded pBR322 plasmid DNA have revealed that the photobinding is not random. Studies have identified preferred sites of interaction on the plasmid. mdpi.com Furthermore, the photosensitized double-strand DNA cleavage induced by MePyPs occurs with an unusually high degree of site selectivity, suggesting that specific sequences or structural conformations within the DNA are preferentially targeted by the compound upon irradiation. nih.gov
Influence of DNA Sequence Context on Adduct Formation
The formation of photoadducts by this compound with DNA is not a random process; it is significantly governed by the local nucleotide sequence. Research indicates that the efficiency and even the type of lesion induced can depend on the specific DNA sequence flanking the binding site.
Psoralens, as a class of compounds, are known to intercalate between DNA base pairs, a prerequisite for covalent adduct formation upon UVA irradiation. escholarship.org Their planar structure facilitates this insertion, but the ultimate photoreactivity is highly dependent on the base composition at the site of intercalation. researchgate.net Many psoralens exhibit a preference for forming adducts at 5'-TpA-3' sequences within the DNA. escholarship.org
For this compound specifically, studies have demonstrated a distinct sequence-dependent reactivity. Evidence shows that a pre-existing this compound monoadduct can photosensitize the formation of a secondary lesion, a thymine cyclobutane (B1203170) dimer, at an adjacent site. researchgate.net This process was observed at a 5'-TATT-3' tetranucleotide sequence, and importantly, the efficiency of this secondary reaction was found to be dependent on the sequences flanking this tetranucleotide. researchgate.net This finding underscores the critical role of the local DNA environment in dictating the photochemical outcome. It suggests that the initial adduct can alter the local DNA conformation, thereby influencing subsequent photochemical events in a sequence-specific manner. researchgate.net
Because the pyrone moiety of this compound is blocked by a fused pyridine ring, it is only able to react with pyrimidine bases through its 4',5'-furan ethylenic bond, leading to the formation of furan-side monoadducts. nsf.gov Studies on this compound have led to the full characterization of two cis-syn diastereomers of furan-side monoadducts to thymidine. nsf.govnih.gov The differential repair of these diastereomers in yeast cells further suggests that the precise three-dimensional structure of the adduct, influenced by the DNA sequence, is a key factor for recognition by cellular repair machinery. nih.gov
Table 1: Influence of DNA Sequence on this compound Adduct Formation
| Factor | Observation | Significance | Reference |
|---|---|---|---|
| Preferred Binding Site | Psoralens generally show enhanced photoreactivity at 5'-TpA-3' sites. | Indicates a sequence preference for initial non-covalent intercalation and subsequent covalent adduction. | escholarship.org |
| Secondary Lesion Formation | A this compound monoadduct can photosensitize thymine dimerization at a 5'-TATT-3' sequence. | Demonstrates that an initial adduct can induce further damage at adjacent sites. | researchgate.net |
| Flanking Sequence Effect | The efficiency of the photosensitized thymine dimerization is dependent on the sequences flanking the 5'-TATT-3' site. | Highlights that the broader DNA sequence context modulates the photochemical reactivity and outcome. | researchgate.net |
| Adduct Stereochemistry | Forms two main cis-syn diastereoisomers of furan-side monoadducts with thymidine. | The specific stereoisomer formed can be recognized and repaired differently by cellular enzymes, implying a structural dependence. | nih.gov |
Interactions with Other Cellular Macromolecules
Upon photoactivation, psoralens are known to react with various cellular components, including proteins. mdpi.com This reactivity can lead to the formation of DNA-protein cross-links, a property that has been harnessed experimentally to identify proteins in close contact with DNA. researchgate.net
While specific studies detailing the full range of protein targets for this compound are limited, broader proteomic approaches have identified classes of proteins that are commonly adducted to nucleic acids in human cells. nih.gov This "adductome" is notably enriched with specific functional groups of proteins, suggesting that certain proteins are more susceptible to forming such adducts due to their function and localization. nih.gov Key protein families identified include:
Histones: These proteins are fundamental to chromatin structure and are in intimate contact with DNA, making them prime targets for DNA-adducting agents.
High Mobility Group (HMG) Proteins: These are architectural proteins that bind to DNA and can influence chromatin structure and gene transcription.
RNA Splicing Proteins: The enrichment of these proteins suggests that covalent adduction can occur with RNA or RNA-protein complexes. nih.gov
The formation of these protein adducts or DNA-protein cross-links can have significant cellular consequences. They can interfere with essential processes like DNA replication, transcription, and repair, contributing to the compound's biological activity. The formation of such adducts with repair enzymes, for instance, could modulate the cell's ability to remove the primary DNA lesions.
While DNA is the primary and most studied target for psoralens, RNA molecules are also susceptible to modification. Proteomic studies have revealed that the cellular "adductome" includes proteins involved in RNA splicing, which points to the formation of adducts with RNA or ribonucleoprotein complexes. nih.gov
The potential for RNA interaction is significant given the diverse roles of RNA in the cell, including gene regulation, catalysis, and serving as a template for protein synthesis. Adduct formation on messenger RNA (mRNA) could arrest translation or lead to the synthesis of truncated or aberrant proteins. Modifications to non-coding RNAs, such as transfer RNA (tRNA) or ribosomal RNA (rRNA), could disrupt the machinery of protein synthesis.
Furthermore, interactions can occur at the level of transcription. DNA adducts formed by other agents have been shown to be strong blocks for RNA polymerases, arresting the process of transcription. nih.gov A this compound adduct in the transcribed strand of a gene would likely present a significant obstacle to RNA polymerase II, potentially halting gene expression and triggering transcription-coupled repair pathways. nih.gov The ability of RNA polymerase to form stable binary complexes with RNA itself further highlights the potential for interference in processes involving both DNA and RNA. researchgate.net
V. Photobiological Effects at the Cellular and Subcellular Level Mechanistic Focus
Impact on DNA Integrity and Structure
Upon intercalation into the DNA helix and subsequent exposure to UVA light, 7-Methylpyrido(3,4-c)psoralen (MePyPs) primarily forms covalent furan-side monoadducts with pyrimidine (B1678525) bases, particularly thymine (B56734). nih.govnih.govnsf.gov This monofunctional nature is by design, stemming from the pyridine (B92270) ring fused to the pyrone moiety, which restricts its ability to form a second covalent bond (cross-link) with the complementary DNA strand. nsf.govnih.gov However, research has shown that MePyPs can also photosensitize the formation of other DNA lesions, including cyclobutane (B1203170) thymine dimers and, under certain conditions, interstrand cross-links and strand breaks. nih.govresearchgate.netresearchgate.net
The interaction of photoactivated MePyPs with DNA can compromise the phosphodiester backbone. Studies on related psoralens have demonstrated a concentration-dependent increase in single-strand breaks (SSBs) following UVA irradiation. mdpi.com More specifically for this compound (referred to as 7-MPP), it has been shown to photosensitize double-strand cleavage reactions in plasmid DNA. nih.gov The formation of these breaks can occur as a direct consequence of the photochemical reaction or as intermediates during the cellular processing of the primary DNA adducts. nih.gov The induction of both SSBs and DSBs represents a significant challenge to the cell's genomic stability.
Beyond the formation of adducts, MePyPs can mediate direct cleavage of the DNA backbone upon photoactivation. Research using pBR322 plasmid DNA has provided clear evidence that MePyPs photosensitizes double-strand cleavage reactions. nih.gov A notable characteristic of this process is its high degree of site selectivity, suggesting that the cleavage events are not random but occur at preferred sites within the DNA sequence. nih.gov This targeted cleavage adds another layer to the compound's impact on DNA structural integrity.
Cellular Responses to Photo-induced Lesions
The formation of MePyPs-DNA adducts and other photolesions elicits a range of cellular responses aimed at mitigating the damage. These responses include the halting of critical cellular processes and the activation of complex DNA repair networks.
A primary consequence of the DNA damage induced by photoactivated MePyPs is the potent inhibition of DNA replication. nih.govgoogle.com The covalent adducts act as physical barriers, stalling the progression of DNA polymerase. google.com Comparative studies have shown that MePyPs is a more effective inhibitor of DNA synthesis in human fibroblasts than other psoralen (B192213) derivatives, including 8-methoxypsoralen (8-MOP). nih.gov This heightened antiproliferative effect is directly linked to its high capacity for DNA photobinding. researchgate.net In studies on cultured human cells, MePyPs was found to photobind to DNA approximately 11 times more efficiently than the widely studied 8-MOP, leading to a correspondingly strong inhibition of macromolecular synthesis. researchgate.netspiedigitallibrary.org
Table 1: Comparative Efficacy of Psoralen Derivatives on DNA Synthesis Inhibition in Human Fibroblasts
| Compound | Relative Inhibition of DNA Synthesis |
|---|---|
| This compound (MPP) | > |
| Pyrido(3,4-c)psoralen (B1196472) (PP) | > |
| 8-Methoxypsoralen (8-MOP) |
Data derived from comparative studies on mammalian cells. nih.gov
Cells possess sophisticated enzymatic machinery to recognize and repair the lesions induced by MePyPs. The type of lesion dictates the repair pathway engaged. For instance, the MePyPs-sensitized formation of cyclobutane thymine dimers implicates the involvement of enzymes specific to this type of damage, such as those in the nucleotide excision repair (NER) pathway. researchgate.net Furthermore, the rapid removal of furan-side monoadducts suggests the action of the base excision repair (BER) pathway. nsf.gov Studies in yeast indicate that the processing of MePyPs-induced lesions can lead to the formation of double-strand breaks as repair intermediates, which are potent signals for the induction of repair-related genes like RAD54. nih.gov
Detailed analysis of the repair process in the eukaryotic model organism Saccharomyces cerevisiae (yeast) has revealed a nuanced recognition of MePyPs-DNA adducts by the cellular repair systems. nih.gov The photoaddition of MePyPs to thymidine (B127349) results in the formation of two primary diastereoisomers. nih.govnsf.gov Crucially, research has shown that these two diastereoisomers are not repaired with equal efficiency.
**Table 2: Differential Repair of MePyPs-Thymidine Diastereoisomers in *Saccharomyces cerevisiae***
| Diastereoisomer | Repair Efficiency | Implication |
|---|---|---|
| Isomer 1 | More Effectively Repaired | Preferentially recognized by cellular repair enzymes. |
| Isomer 2 | Less Effectively Repaired | May persist longer in the DNA, potentially leading to different biological outcomes. |
Findings are based on post-treatment incubation analysis via high-performance liquid chromatography. nih.gov
This differential repair suggests that the precise three-dimensional structure of the DNA lesion is a critical factor in its recognition and subsequent removal by the cell's repair machinery. nih.gov The slower repair of one isomer could lead to its persistence, potentially increasing the likelihood of mutations or cell death.
Dynamics of DNA Repair Pathway Engagement
Enzymatic Recognition of DNA Lesions
The DNA adducts formed by pyridopsoralens upon UVA irradiation are recognized and processed by cellular DNA repair systems. In Escherichia coli, the UvrABC excinuclease system is responsible for recognizing and incising DNA that has been modified by pyrido[3,4-c]psoralen monoadducts and interstrand cross-links (ICLs). This enzymatic system demonstrates a clear preference for the 5,6-double bond monoadducts over the 3,4-double bond monoadducts formed by this compound.
Studies have shown that the UvrABC excinuclease makes incisions on both sides of the pyridopsoralen adduct. Specifically, for the pyrido[3,4-c]psoralen-thymine monoadduct, the enzyme incises the eighth phosphodiester bond 5' to the lesion and the fifth phosphodiester bond 3' to it. This action releases a 13-nucleotide-long fragment containing the damaged base. The efficiency of this repair process is crucial in mitigating the cytotoxic and mutagenic potential of these compounds.
Genetic Effects in Model Organisms and Cellular Systems
The photo-induced DNA lesions from pyridopsoralens can lead to genetic alterations if not properly repaired. The nature and frequency of these mutations have been studied in various model systems.
Mutagenesis Induction and Mutational Spectra in Eukaryotic Yeast (e.g., Saccharomyces cerevisiae)
In the eukaryotic yeast Saccharomyces cerevisiae, the mutagenic potential of pyridopsoralens has been investigated. The induction of mutations is linked to the type of DNA adducts formed. For instance, pyrido[3,4-c]psoralen, which primarily forms monoadducts, has been studied for its mutagenic effects. The repair of these lesions is a key determinant of the ultimate genetic outcome.
In Vitro Genotoxicity Studies in Mammalian Cell Lines (e.g., Chinese Hamster V79 cells)
The genotoxicity of pyridopsoralens has been evaluated in mammalian cell lines, such as Chinese Hamster V79 cells. These studies often measure endpoints like the induction of sister chromatid exchanges (SCEs) and chromosomal aberrations. Research on 7-methyl-pyrido[3,4-c]psoralen has shown its ability to photoinduce SCEs in these cells, indicating its genotoxic potential. The frequency of SCE induction is dependent on the concentration of the compound and the dose of UVA light.
Comparison of Photobiological Potency with Other Psoralen Derivatives
The photobiological activity of pyridopsoralens is often compared to that of other psoralen derivatives to understand the structure-activity relationships.
Relative Efficiency of DNA Photobinding and Lesion Induction
The efficiency of DNA photobinding and the type of lesions induced vary significantly among different psoralen derivatives. Pyrido[3,4-c]psoralen, for example, is noted for its ability to form monoadducts with high efficiency, while its capacity to form interstrand cross-links is much lower compared to compounds like 8-methoxypsoralen (8-MOP). The introduction of a methyl group, as in 7-methyl-pyrido[3,4-c]psoralen, can influence the photophysical properties and reactivity of the molecule, potentially altering its DNA binding affinity and the ratio of monoadducts to cross-links.
The table below summarizes the relative photoreactivity of some psoralen derivatives with DNA.
| Compound | Relative Photoreactivity with DNA | Primary Lesion Type |
| Psoralen | +++ | Monoadducts & Cross-links |
| 8-Methoxypsoralen (8-MOP) | ++++ | Monoadducts & Cross-links |
| Pyrido[3,4-c]psoralen | ++ | Primarily Monoadducts |
Differential Cellular Responses Elicited by Analogues
The different types of DNA lesions induced by psoralen analogues elicit distinct cellular responses. Compounds that predominantly form monoadducts, such as pyrido[3,4-c]psoralen, may trigger different repair pathways and cellular outcomes compared to potent cross-linking agents like 8-MOP. The cellular response to DNA damage includes cell cycle arrest, activation of DNA repair mechanisms, and, in cases of extensive damage, apoptosis.
The differential genotoxic effects are also evident in the pattern of mutations induced. For instance, the mutational spectrum of a monoadduct-forming agent is expected to differ from that of a cross-linking agent.
The table below provides a comparative overview of the genotoxic effects of different psoralen derivatives in mammalian cells.
| Compound | Induction of Sister Chromatid Exchanges (SCEs) | Induction of Chromosomal Aberrations |
| 8-Methoxypsoralen (8-MOP) | High | High |
| Pyrido[3,4-c]psoralen | Moderate | Lower than 8-MOP |
| 7-methyl-pyrido[3,4-c]psoralen | Data indicates activity | Not extensively reported |
Vi. Computational and Theoretical Investigations of 7 Methylpyrido 3,4 C Psoralen
Molecular Mechanics and Dynamics Simulations
Molecular mechanics and dynamics simulations have been instrumental in exploring the non-covalent interactions between MePyPs and DNA, specifically the process of intercalation, which is a prerequisite for subsequent photochemical reactions.
Researchers have constructed detailed models of intercalation complexes involving various psoralen (B192213) derivatives, including MePyPs, and double-stranded DNA. europa.eu These models are typically built using standard DNA conformations (e.g., B-DNA) and computational software packages that can simulate molecular interactions. A common approach involves placing the furocoumarin molecule between the base pairs of a DNA oligomer, such as the duodecanucleotide d(CGCGATATCGCG)2, and then using energy minimization and molecular dynamics algorithms to find the most stable conformations. europa.eu These simulations calculate the potential energy of the system based on a force field, which accounts for bond stretching, angle bending, torsional angles, and non-bonded interactions like van der Waals forces and electrostatic interactions.
Molecular mechanics calculations reveal a detailed picture of how MePyPs settles within the DNA double helix. In its energy-minimized state, the psoralen molecule is intercalated with its plane positioned orthogonally to the main DNA helix axis. europa.eu A key finding is that the intercalation of MePyPs is not symmetrical with respect to the two DNA strands. The presence of the methyl and fused pyridine (B92270) ring substituents causes the molecule to be pushed specifically towards either the major or minor groove. europa.eu
| Parameter | Finding | Implication | Reference |
|---|---|---|---|
| Intercalation Plane | The psoralen ring is orthogonal to the DNA helix axis. | Standard intercalation mode, maximizing stacking interactions. | europa.eu |
| Symmetry | Intercalation is asymmetrical, pushed towards the major or minor groove. | Substituents on the psoralen ring dictate the precise positioning within the DNA grooves. | europa.eu |
| Predicted Photoreactivity | The geometry favors the formation of furan-side monoadducts with thymine (B56734). | Correlates with experimental evidence of MePyPs being a monofunctional agent. | europa.eu |
| Role of Heteroatoms | Oxygen and nitrogen atoms in the pyrone and pyridine rings are not critical for orientation. | Suggests that steric fit and stacking forces are the dominant factors in determining intercalation geometry. | nsf.gov |
Quantum Chemical Calculations
Quantum chemical methods are employed to study the electronic structure of molecules, providing a basis for understanding their excited states and photoreactivity. While comprehensive ab initio studies specifically for MePyPs are not extensively detailed in the literature, general principles derived from studies on psoralens and experimental data provide a clear picture.
The photochemical activity of psoralens is initiated by the absorption of UVA photons, which promotes the molecule to an excited singlet state. This is followed by intersystem crossing to a longer-lived triplet excited state, which is the primary reactive species in the photoaddition to DNA. nsf.gov Laser flash photolysis studies have been conducted to investigate the properties of the lowest excited triplet state of 7-methylpyrido[3,4-c]psoralen. researchgate.net These experimental investigations, supported by quantum chemical theory, show that the triplet state is formed efficiently. researchgate.net
A crucial aspect of photoreactivity is the competition between energy transfer to molecular oxygen (producing singlet oxygen, a Type II mechanism) and direct reaction with a substrate like thymine (a Type I or cycloaddition mechanism). nsf.gov For MePyPs, studies have reported low triplet and, consequently, low singlet oxygen yields. researchgate.net This suggests that photoaddition to DNA is the dominant pathway for its biological effects, rather than oxidative damage via singlet oxygen. researchgate.net This is consistent with its known role as a monofunctional agent that forms covalent adducts with DNA. nsf.govresearchgate.net
| Property | Observation | Method/Reference |
|---|---|---|
| UVA Absorption Maximum | ~330 nm | researchgate.net |
| Primary Reactive State | Lowest excited triplet state | researchgate.net |
| Singlet Oxygen Yield | Low | researchgate.net |
| Primary Photoreaction | Forms furan-side monoadducts with pyrimidine (B1678525) bases (e.g., thymine). | nsf.gov |
| Functionality | Monofunctional (does not form DNA cross-links). | researchgate.net |
The energetic landscape of photoadduct formation describes the energy changes as the excited psoralen molecule approaches and reacts with a thymine base. The reaction proceeds via a [2+2] cycloaddition between the 4',5' double bond of the furan (B31954) ring of MePyPs and the 5,6 double bond of a pyrimidine base. nsf.gov Quantum chemistry studies on furocoumarins, in general, have provided insights into the energetics of these cycloaddition reactions. nsf.gov
For MePyPs, the fused pyridine ring prevents photoreaction at the pyrone side, restricting it to the furan side. nsf.gov This results in the formation of two main cis-syn diastereoisomers with thymidine (B127349), which have been chromatographically separated and characterized. nih.gov The formation of these specific adducts is governed by the initial non-covalent intercalation geometry and the electronic distribution in the excited triplet state. The low energy barrier for the furan-side cycloaddition, once the molecule is properly intercalated, makes this a highly efficient process, explaining the high DNA-photobinding capacity of MePyPs. researchgate.net
Docking and Molecular Dynamics Simulations of Compound-Target Interactions
Molecular docking and molecular dynamics (MD) are powerful computational tools used to predict and analyze the binding of a small molecule (ligand) to a macromolecular target, typically a protein or nucleic acid. researchgate.netmdpi.com Docking predicts the preferred orientation and binding affinity of a ligand in the active site of a protein, while MD simulations can be used to study the stability of the resulting complex and the dynamics of the interactions over time. mdpi.complos.org
These techniques are cornerstones of modern computer-aided drug design, enabling the screening of large compound libraries and the optimization of lead compounds against various protein targets, such as enzymes or receptors. ekb.eg While these methods have been applied extensively to other furocoumarins and drug candidates for various diseases, specific computational studies detailing the docking or molecular dynamics of this compound with specific protein targets (e.g., enzymes involved in DNA repair or cell signaling) are not prominently featured in the reviewed scientific literature. The vast majority of computational research on this compound has focused on its direct interaction with its primary target, DNA, through the intercalation and photoaddition mechanisms described in the sections above.
Prediction of Binding Sites and Modes
Molecular mechanics calculations have been instrumental in elucidating the binding geometry of this compound with DNA. nih.gov These theoretical studies have modeled the interaction of the compound, also referred to as MepyPs, with specific DNA sequences, such as the double-stranded duodecanucleotide d(CGCGATATCGCG)2. nih.gov
The primary binding mode predicted for this compound is intercalation, where the planar fused-ring system of the molecule inserts itself between the base pairs of the DNA double helix. nih.govnih.gov In the energy-minimized structures derived from these computational models, the psoralen molecule is positioned with its plane orthogonal to the helical axis of the DNA. nih.gov
A key finding from these computational investigations is that the intercalation of this compound is asymmetrical. nih.gov The various substituents on the psoralen core, specifically the methyl and pyrido groups, influence its positioning within the intercalation site. nih.gov These groups tend to push a portion of the molecule towards either the major or minor groove of the DNA, which prevents a perfectly symmetrical alignment with respect to the two DNA strands. nih.gov This predicted orientation has important implications for the subsequent photochemical reactions, as the relative positioning of the psoralen and adjacent thymine bases foreshadows the formation of furan-side monoadducts. nih.govnsf.gov
Further molecular mechanics and dynamics studies have compared the intercalation of this compound with other furocoumarins and their aromatized derivatives. nih.gov These calculations indicate that the fundamental intercalation geometries are quite similar across these related compounds. nih.gov Interestingly, the presence of the nitrogen atom in the pyridine ring of this compound was found not to be a critical factor in determining the orientation of the drug within the DNA base pairs. nih.gov
| Computational Method | Predicted Binding Mode | Key Structural Features of Binding | Predicted Outcome |
|---|---|---|---|
| Molecular Mechanics | Intercalation | - Planar system orthogonal to DNA helix axis
| Foreshadows furan-side monoadduct formation with thymine |
| Molecular Mechanics and Dynamics | Intercalation | - Intercalation geometry similar to other furocoumarins
| Provides insight into the roles of specific chemical moieties in binding |
Conformational Changes Induced by Binding
The binding of a small molecule like this compound to the highly structured DNA double helix invariably induces conformational changes in the DNA. Computational studies have provided a theoretical basis for understanding these structural alterations.
The asymmetrical intercalation of this compound, as predicted by molecular mechanics, inherently implies a distortion of the local DNA structure. nih.gov Unlike a perfectly symmetrical intercalator that might cause a more uniform separation of the base pairs, the pushing of the molecule towards one of the grooves suggests a more complex conformational adjustment. nih.gov This would likely involve localized changes in DNA helical parameters such as roll, slide, and twist at the binding site and adjacent base pairs to accommodate the intercalated molecule.
While direct experimental quantification of these subtle conformational changes is challenging, the computational models provide a framework for understanding the structural consequences of binding. The energy-minimized models show that to achieve the most stable intercalated complex, the DNA helix must adapt its conformation. nih.gov These studies highlight that stacking interactions between the furan ring of the psoralen and the adjacent bases are maximized in the predicted binding mode. nih.gov This maximization of stacking can only be achieved through specific conformational adjustments of the DNA backbone and the bases at the intercalation site.
Furthermore, general studies on psoralen-DNA interactions have shown that the formation of covalent monoadducts upon UV irradiation leads to more significant and permanent conformational changes. mdpi.com Gel electrophoresis studies on plasmid DNA treated with psoralen and UVA light have demonstrated a shift from supercoiled to open circular and linear forms, which is indicative of strand breaks resulting from the stress of adduct formation and subsequent repair processes. mdpi.com Although these are consequences of the photoreaction rather than just the initial binding, the initial non-covalent intercalation and its associated conformational changes are a prerequisite for these events. mdpi.com
| Event | Type of Conformational Change | Supporting Evidence | Method of Observation/Prediction |
|---|---|---|---|
| Non-covalent Intercalation | Localized distortion of the DNA helix; changes in helical parameters (e.g., roll, slide, twist) | Asymmetrical binding pushes the molecule towards the major or minor groove. | Molecular Mechanics Calculations |
| Covalent Monoadduct Formation (Post-UVA) | Single-strand breaks, leading to conversion of supercoiled DNA to open circular and linear forms. | Changes in the electrophoretic mobility of plasmid DNA. | Agarose Gel Electrophoresis |
Vii. Structure Activity Relationship Sar Studies for Photobiological Activity
Influence of Pyrido Moiety on DNA Photobinding and Reactivity
The defining structural feature of pyridopsoralens is the fusion of a pyridine (B92270) ring to the psoralen (B192213) chromophore. This modification was intentionally designed to alter the molecule's photoreactivity with DNA. researchgate.net In traditional linear psoralens, such as 8-methoxypsoralen (8-MOP), there are two photoreactive sites: the 3,4-pyrone double bond and the 4',5'-furan double bond. derpharmachemica.commdpi.com This bifunctionality allows them to form both monoadducts and, upon absorption of a second photon, interstrand cross-links (ICLs) in DNA, a type of damage that is highly cytotoxic but also associated with significant genotoxicity and skin phototoxicity. derpharmachemica.comwikipedia.org
The introduction of the pyrido[3,4-c] moiety in 7-methylpyrido(3,4-c)psoralen renders the pyrone double bond incapable of participating in the [2+2] photocycloaddition with pyrimidine (B1678525) bases of DNA. nih.gov This strategic modification effectively makes the compound a monofunctional photosensitizer. researchgate.netnih.gov Upon irradiation with UVA light (365 nm), this compound intercalates into the DNA helix and forms only covalent monoadducts. researchgate.net Heat denaturation and renaturation experiments of DNA modified by pyridopsoralens confirm the absence of interstrand cross-links. researchgate.net
Despite being monofunctional, pyridopsoralens exhibit a high affinity for DNA. researchgate.net Studies have shown that compounds like pyrido[3,4-c]psoralen and its methylated derivative form non-covalent complexes with DNA even in the absence of light. researchgate.net This initial intercalation is a prerequisite for the subsequent photoreaction. The enhanced DNA photobinding capacity is a key feature of this class of compounds. For instance, 7-methylpyrido[3,4-c]psoralen photobinds to DNA in cultured human fibroblasts approximately 11 times more efficiently than the bifunctional 8-MOP at the same concentration. researchgate.net This high photoreactivity, leading exclusively to monoadducts, results in significant biological effects, such as cytotoxicity and inhibition of DNA synthesis, often exceeding those of 8-MOP. researchgate.netnih.gov
Effect of Methylation at Position 7 on Photochemical and Biological Outcomes
The addition of a methyl group at position 7 of the pyrido[3,4-c]psoralen scaffold has a profound impact on its photobiological activity. Comparative studies between 7-methylpyrido[3,4-c]psoralen (MePyPs) and its parent compound, pyrido[3,4-c]psoralen (PyPs), have consistently demonstrated that the methylated derivative is more potent. researchgate.netnih.gov
In studies using the diploid yeast strain Saccharomyces cerevisiae, MePyPs showed a higher capacity for DNA photobinding compared to PyPs. nih.gov This enhanced interaction with DNA translates directly into greater biological consequences. For the induction of lethal effects and other genetic events like mitotic gene conversion, MePyPs is significantly more active than PyPs. nih.gov Similarly, in studies with mammalian cells (Chinese hamster V-79), MePyPs was found to be more effective than both PyPs and the reference compound 8-MOP in terms of its DNA photobinding capacity and its ability to inhibit cell cloning. researchgate.net
The data suggest that the methyl group at position 7 enhances the molecule's ability to interact with and covalently bind to DNA upon photoactivation, leading to more potent biological outcomes.
| Compound | Relative DNA-Photobinding Capacity | Relative Activity for Induction of Lethal Effects | Relative Activity for Induction of Mitotic Gene Conversion |
|---|---|---|---|
| This compound (MePyPs) | Highest | High | High |
| Pyrido(3,4-c)psoralen (PyPs) | Lower than MePyPs | Lower than MePyPs | Lower than MePyPs |
Correlation between Photophysical Properties and Photobiological Action
The photobiological effects of psoralens can arise from two primary mechanisms: oxygen-independent photoaddition to DNA (Type I reaction) and oxygen-dependent photosensitization that generates reactive oxygen species (ROS) like singlet oxygen (Type II reaction). To understand the dominant pathway for this compound, its photophysical properties have been investigated.
Studies involving laser flash photolysis were conducted to examine the lowest excited triplet states of both MePyPs and PyPs. researchgate.net The results revealed that these pyridopsoralens have low triplet state quantum yields. researchgate.net Consequently, their efficiency in transferring energy to molecular oxygen to produce singlet oxygen is also low. researchgate.net
Comparative Analysis with Isomeric Pyridopsoralens
The precise positioning of the nitrogen atom within the pyridine ring is a critical determinant of the photobiological activity of pyridopsoralens. To investigate this, 7-methyl-pyrido[3,4-c]psoralen (MePyPs) was compared with its synthesized isomer, 7-methyl-pyrido[4,3-c]psoralen (2N-MePyPs). researchgate.net
In experiments with diploid yeast, 2N-MePyPs showed only a weak antiproliferative potential and a lower capacity to induce nuclear genotoxic effects compared to MePyPs on a per-dose basis. researchgate.net The photobiological profile of 2N-MePyPs was found to be more similar to that of other monofunctional furocoumarins like 3-carbethoxypsoralen (B1662702) (3-CPs), which are known to be less biologically active than MePyPs. researchgate.netnih.gov This comparative analysis underscores the critical role of the heteroatom's position in the pyridine ring, which influences the electronic properties of the molecule and, consequently, its ability to photoreact with DNA and exert biological effects.
Viii. Advanced Methodological Approaches in 7 Methylpyrido 3,4 C Psoralen Research
Spectroscopic Techniques for Characterizing Interactions (e.g., Laser Flash Photolysis)
Spectroscopic methods are fundamental to understanding the initial photochemical and photophysical events that govern the biological activity of MePyPs. Laser flash photolysis (LFP) has been a particularly powerful tool in this regard. researchgate.netedinst.com This technique uses a short, intense laser pulse to generate transient excited states of a molecule, which are then monitored by a second light source to record their absorption spectra as a function of time.
Studies using LFP have investigated the properties of the lowest excited triplet states of MePyPs and its parent compound, pyrido[3,4-c]psoralen (PyPs). researchgate.net These experiments have provided insights into the lifetimes of these triplet states and their efficiency in generating singlet oxygen, a reactive oxygen species. The low triplet and singlet oxygen yields observed for these pyridopsoralens suggest that their photobiological effects, such as cell killing, are primarily driven by direct photoaddition to DNA rather than oxidative damage. researchgate.net This is a key distinction from other photosensitizers where singlet oxygen plays a more dominant role.
Femtosecond transient absorption spectroscopy has also been employed to study the ultrafast processes that occur upon photoexcitation of psoralens intercalated in DNA. nsf.gov While not specifically detailing MePyPs, this work has shown that for other psoralens, an efficient photo-electron electron transfer reaction can occur from guanine (B1146940) to the intercalated psoralen (B192213). nsf.gov This highlights the complex interplay of factors that determine the ultimate photochemical outcome.
Chromatographic and Mass Spectrometric Approaches for Adduct Characterization
Identifying the precise structure of the covalent adducts formed between MePyPs and DNA upon UVA irradiation is crucial for understanding their biological consequences. High-performance liquid chromatography (HPLC) has been instrumental in separating and quantifying these photoadducts. nih.gov
Research utilizing HPLC has successfully characterized the primary photoproducts of MePyPs with DNA. After enzymatic hydrolysis of DNA that has been treated with MePyPs and UVA, HPLC analysis has revealed the formation of two main diastereoisomers of the furan-side monoadduct with thymidine (B127349). nsf.govnih.gov This level of separation is critical because it has been shown that these different stereoisomers may be recognized and repaired with different efficiencies by cellular enzymes. nih.gov
While direct mass spectrometric data for MePyPs adducts is less prominent in the provided results, mass spectrometry (MS) is a standard and powerful technique for the structural elucidation of photoproducts of related compounds. researchgate.net Techniques like matrix-assisted laser desorption/ionization (MALDI) time-of-flight mass spectrometry have been used to characterize the reaction products of other DNA-modifying agents. researchgate.net It is a logical extension that LC-MS (liquid chromatography-mass spectrometry) would be employed to confirm the identity and structure of the MePyPs-thymidine adducts separated by HPLC, providing definitive molecular weight and fragmentation data.
Molecular Biology Techniques for DNA Damage and Repair Assessment (e.g., Alkaline Elution)
A variety of molecular biology techniques are used to quantify the extent of DNA damage induced by MePyPs and to monitor its repair. The alkaline elution technique is a sensitive method for detecting DNA strand breaks and alkali-labile sites. rsc.org This method measures the rate at which DNA elutes through a filter under denaturing (alkaline) conditions; smaller DNA fragments, resulting from breaks, elute more rapidly. rsc.org This technique can be used in combination with specific repair enzymes to detect particular types of base damage. rsc.org
Another widely used method is the single-cell gel electrophoresis, or Comet assay. researchgate.net This technique allows for the detection of DNA single- and double-strand breaks, as well as alkali-labile sites, at the level of individual cells. researchgate.net The extent of DNA damage is visualized as a "comet tail" of fragmented DNA. The comet assay has been noted as a valuable tool for analyzing the genotoxicity of psoralen-induced lesions, including the monoadducts formed by MePyPs. researchgate.netresearchgate.net
These techniques have been used to compare the damage induced by MePyPs with that of bifunctional psoralens like 8-methoxypsoralen (8-MOP). For instance, it has been observed that the monoadducts formed by MePyPs can constitute more cytotoxic lesions than the mixture of monoadducts and cross-links formed by 8-MOP. researchgate.net Studies have also investigated how MePyPs-induced monoadducts might interfere with the repair of other types of DNA damage, such as pyrimidine (B1678525) dimers. researchgate.netresearchgate.net
In Vitro Cell Culture Models for Mechanistic Studies (e.g., Fibroblasts, Yeast)
In vitro cell culture systems are indispensable for studying the cellular effects of MePyPs in a controlled environment. A range of cell types have been employed, from simple eukaryotes like yeast to various mammalian cell lines.
The yeast Saccharomyces cerevisiae has been a valuable model system. researchgate.netnih.gov Studies in yeast have compared the lethal and mutagenic effects of MePyPs to other psoralens, demonstrating its high efficacy in inducing cell killing and mitochondrial damage. nih.govresearchgate.net Yeast has also been used to specifically study the repair of the two diastereoisomers of the MePyPs-thymidine monoadduct, showing that one isomer is repaired more efficiently than the other. nih.gov This differential repair highlights the stereospecificity of cellular DNA repair pathways. nih.gov
Mammalian cell models, including normal human fibroblasts and Chinese hamster V79 cells, have provided critical data on the effects of MePyPs in a context more relevant to human health. researchgate.netnih.gov In human fibroblasts, MePyPs was shown to photobind to DNA much more efficiently than 8-MOP and the resulting adducts were removed slowly. researchgate.net In Chinese hamster V79 cells, MePyPs was more effective than 8-MOP at inhibiting cell cloning ability and inducing mutations at an equivalent UVA dose. researchgate.net These models have been essential for determining the relative genotoxicity and cytotoxic potential of MePyPs compared to clinically used bifunctional psoralens. researchgate.netnih.gov
Table of Research Findings in In Vitro Models
| Cell Model | Compound(s) | Key Finding | Reference |
|---|---|---|---|
| Diploid Yeast (S. cerevisiae) | MePyPs, 8-MOP | MePyPs is more effective than 8-MOP for inducing lethal effects and mitochondrial damage. | nih.gov |
| Diploid Yeast (S. cerevisiae) | MePyPs, PyPs, 3-CPs, 5-MOP, 8-MOP | DNA-photobinding capacity was highest for MePyPs. Lesions from 8-MOP and 5-MOP were more genotoxic than MePyPs monoadducts. | researchgate.netresearchgate.net |
| Diploid Yeast (S. cerevisiae) | MePyPs | One diastereoisomer of the MePyPs-thymidine adduct is repaired more efficiently than the other. | nih.gov |
| Normal Human Fibroblasts | MePyPs, 8-MOP | MePyPs photobinds ~11 times more efficiently to DNA than 8-MOP. Repair of MePyPs adducts is slow and limited. | researchgate.net |
| Chinese Hamster V79 Cells | MePyPs, 8-MOP | MePyPs is more effective than 8-MOP at inhibiting cell cloning and inducing mutations per unit UVA dose. | researchgate.net |
Ix. Future Research Directions
Elucidation of Remaining Uncharacterized Adducts and Pathways
The primary mechanism of 7-Methylpyrido(3,4-c)psoralen involves its function as a monofunctional photosensitizing agent that forms covalent monoadducts with DNA upon exposure to UVA radiation. iaea.orginchem.org While the formation of these adducts is established, the complete chemical identity of all adduct species and the full spectrum of downstream cellular pathways they trigger remain to be fully elucidated.
Research has shown that the monoadducts formed by this compound are notably more cytotoxic than the mono- and bi-adducts of the well-studied compound 8-methoxypsoralen (8-MOP). iaea.org Furthermore, cells treated with this compound and UVA accumulate DNA breaks during the post-treatment incubation period, a phenomenon not observed to the same extent with 8-MOP. iaea.org This key finding suggests that future research should prioritize the investigation of the specific DNA repair pathways that are activated—or potentially inhibited—in response to these unique adducts.
Future studies could employ advanced analytical techniques to achieve a more detailed molecular picture. The application of high-resolution mass spectrometry, similar to methods used for screening other psoralen (B192213) libraries, could be instrumental in identifying and quantifying the specific DNA adducts formed. nih.gov A comprehensive characterization would involve mapping adduct formation at the sequence level to understand any potential specificity. Moreover, adopting metabolomic and proteomic approaches could reveal how the initial DNA damage event perturbs wider cellular networks, leading to the observed high levels of cytotoxicity.
Development of Advanced Computational Models for Predictive Studies
Computational modeling offers a powerful avenue for accelerating the study of this compound and its analogues. Currently, predictive data is largely limited to fundamental physicochemical properties, such as the predicted collision cross-sections for various mass spectrometry adducts (e.g., [M+H]+, [M+Na]+). uni.lu
The development of more sophisticated computational tools is a critical future direction. Advanced modeling could include:
Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations: These models can be used to simulate the photochemical reaction between the excited state of this compound and thymine (B56734) bases in DNA. This would provide deeper insight into the reaction mechanism and the factors governing the efficiency of monoadduct formation.
Quantitative Structure-Activity Relationship (QSAR) Models: By synthesizing and testing a focused library of analogues, researchers can generate data to build robust QSAR models. These models would correlate specific structural features with biological outcomes like DNA binding affinity, photoreactivity, and cytotoxicity. nih.gov Such predictive tools would be invaluable for guiding the rational design of next-generation compounds with optimized properties, minimizing the need for exhaustive synthetic efforts.
The table below summarizes key parameters that can be explored through advanced computational modeling.
| Model Type | Predicted Parameter | Research Application |
| Docking & Molecular Dynamics | DNA Intercalation Energy & Pose | Predicting binding affinity and sequence preference. |
| QM/MM Simulations | Photoreaction Barriers | Understanding the mechanism and efficiency of adduct formation. |
| QSAR Models | Cytotoxicity (IC50) | Guiding the design of analogues with enhanced potency. |
| ADMET Prediction | Solubility, Permeability | Optimizing drug-like properties of new compounds. |
Investigation of Novel Photobiological Effects in Controlled In Vitro Systems
The known photobiological effects of this compound are centered on its interaction with DNA, leading to DNA damage, inhibition of DNA synthesis, and subsequent cytotoxicity in cultured human cells. iaea.orginchem.org While these effects are significant, the full biological activity profile of the compound may be broader.
Future in vitro research should expand to investigate other potential cellular responses. For instance, studies on other psoralens have explored their effects on melanogenesis, demonstrating an ability to stimulate melanin (B1238610) content and tyrosinase activity in B16F10 melanoma cell lines. nih.govresearchgate.net A similar investigation using this compound could uncover novel activities relevant to pigmentation disorders.
The use of comprehensive in vitro assay systems, such as those developed for studying human lymphoid cells, allows for the simultaneous quantification of multiple biological endpoints, including DNA synthesis inhibition, cell survival, and DNA damage markers. nih.gov Applying these multi-parametric assays to cells treated with this compound could provide a more holistic view of its cellular impact and potentially uncover previously uncharacterized photobiological effects.
| In Vitro System | Biological Effect to Investigate | Rationale |
| Human Keratinocytes | Cytotoxicity, DNA Damage, Apoptosis | Assess effects on primary target cells in skin. iaea.orginchem.org |
| Human Lymphoid Cells | Inhibition of DNA Synthesis, Cell Survival | Quantify impact on immune cells using established assays. nih.gov |
| B16F10 Melanoma Cells | Melanin Content, Tyrosinase Activity | Explore potential effects on melanogenesis. nih.govresearchgate.net |
| Yeast Strains (e.g., S. cerevisiae) | Mutagenicity, Mitotic Recombination | Characterize genotoxic potential in a eukaryotic model. inchem.org |
Design and Synthesis of Next-Generation Pyrido(3,4-c)psoralen (B1196472) Analogues for Mechanistic Probes
The chemical synthesis of psoralens and their analogues, including pyridopsoralens, is a well-established field that provides the tools for creating novel molecular probes. nih.gov Future synthetic efforts should focus on the rational design of next-generation analogues of this compound specifically engineered to investigate its mechanism of action.
Building on structure-activity relationship insights from broader psoralen families, strategic modifications can be made to the pyrido(3,4-c)psoralen scaffold. nih.gov For example, the addition of positively charged substituents, such as aminomethyl groups, has been shown to enhance DNA affinity and intercalation, leading to greater potency. nih.govgoogle.com Synthesizing a library of this compound derivatives with varied electronic and steric properties would allow for a systematic exploration of the structure-activity landscape.
These new analogues could serve as mechanistic probes in several ways:
Enhanced Potency: Modifications aimed at increasing DNA binding or photoreactivity can help identify the key molecular interactions driving the biological effect. nih.gov
Improved Physicochemical Properties: Altering substituents can improve properties like aqueous solubility, which is crucial for experimental tractability. google.com
Reporter-Tagged Probes: Incorporating fluorescent or affinity tags into the molecular structure would enable direct visualization of the compound's subcellular localization, binding dynamics, and interactions with cellular machinery.
The table below outlines potential design strategies for next-generation analogues.
| Modification Strategy | Example Substituent | Purpose of Analogue |
| Increase DNA Affinity | Aminoalkyl groups at various positions | Probe the role of electrostatic interactions in DNA binding. nih.govgoogle.com |
| Modulate Photoreactivity | Electron-donating/withdrawing groups | Investigate the electronic requirements for efficient photo-adduction. |
| Enhance Solubility | Hydroxymethyl or polyether groups | Create probes suitable for a wider range of biological assays. google.com |
| Enable Visualization | Conjugation with a fluorophore | Track subcellular distribution and target engagement via microscopy. |
Q & A
Q. Genotoxicity Assessment :
- Micronucleus assay to detect chromosomal aberrations.
- γH2AX foci staining to identify DNA double-strand breaks .
Mechanistic Studies : Compare repair kinetics in wild-type vs. XPA-deficient cells (impaired nucleotide excision repair) to isolate crosslink-dependent toxicity .
Q. How do the DNA damage profiles of this compound and 8-Methoxypsoralen differ, and what are the implications for therapeutic use?
- Answer :
- This compound primarily forms monoadducts with limited crosslinking, whereas 8-MOP generates bifunctional adducts .
- Survival curves in repair-proficient cells (e.g., HeLa) show this compound has lower lethality but persistent mutagenicity due to unrepaired monoadducts .
- Methodological Note : Use HPLC-coupled mass spectrometry to quantify adduct ratios and correlate with mutagenic outcomes .
Q. What methodological challenges arise in evaluating the carcinogenic risk of Group 3 compounds like this compound?
- Answer : Key challenges include:
- Inconclusive animal models : Dose-limiting phototoxicity complicates long-term carcinogenicity studies .
- Confounding factors : UV co-exposure in assays may mask compound-specific effects. Solutions include:
- Dark controls to isolate non-photochemical toxicity.
- Transcriptomic profiling (RNA-seq) to identify pathways uniquely dysregulated by the compound .
Q. How can conflicting data on genotoxicity vs. cytotoxicity be resolved in studies of this compound?
- Answer : Apply multi-endpoint analysis:
- Dose-response matrices : Compare LC (cytotoxicity) vs. EC (genotoxicity) across cell lines.
- Time-course experiments : Assess whether genotoxicity precedes cell death (indicative of primary DNA damage) .
- Statistical tools : Use Bliss independence or Chou-Talalay synergy models to disentangle additive vs. synergistic effects .
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